molecular formula C14H25BN2O3 B13700436 5-Ethyl-1-(2-methoxyethyl)pyrazole-4-boronic Acid Pinacol Ester

5-Ethyl-1-(2-methoxyethyl)pyrazole-4-boronic Acid Pinacol Ester

Katalognummer: B13700436
Molekulargewicht: 280.17 g/mol
InChI-Schlüssel: XLRKRJNPLGYOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32691070 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32691070 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation through [specific reaction type].

    Step 3: Final product formation under [specific conditions].

Industrial Production Methods

In an industrial setting, the production of MFCD32691070 is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification processes: Such as distillation or crystallization to obtain high-purity MFCD32691070.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32691070 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction in the presence of [specific reducing agents].

    Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

    Oxidation: Typically involves reagents like [specific oxidizing agents] under [specific conditions].

    Reduction: Commonly uses [specific reducing agents] in [specific solvents].

    Substitution: Often carried out with [specific reagents] at [specific temperatures].

Major Products

Wissenschaftliche Forschungsanwendungen

MFCD32691070 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in [specific chemical reactions] to synthesize [specific compounds].

    Biology: Plays a role in [specific biological processes] and is used in [specific assays].

    Medicine: Investigated for its potential therapeutic effects in [specific diseases or conditions].

    Industry: Utilized in the production of [specific industrial products] due to its [specific properties].

Wirkmechanismus

The mechanism by which MFCD32691070 exerts its effects involves:

    Molecular Targets: Interacts with [specific proteins or enzymes] to modulate [specific pathways].

    Pathways Involved: Affects [specific biochemical pathways], leading to [specific outcomes].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MFCD32691070 can be compared with other similar compounds such as [list of similar compounds]. These compounds share [specific structural features] but differ in [specific properties].

Uniqueness

What sets MFCD32691070 apart from its similar compounds is its [specific unique property], which makes it particularly valuable for [specific applications].

Conclusion

MFCD32691070 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of MFCD32691070 are likely to uncover even more of its potential benefits.

Eigenschaften

Molekularformel

C14H25BN2O3

Molekulargewicht

280.17 g/mol

IUPAC-Name

5-ethyl-1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H25BN2O3/c1-7-12-11(10-16-17(12)8-9-18-6)15-19-13(2,3)14(4,5)20-15/h10H,7-9H2,1-6H3

InChI-Schlüssel

XLRKRJNPLGYOTD-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CCOC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.